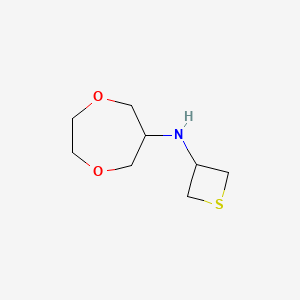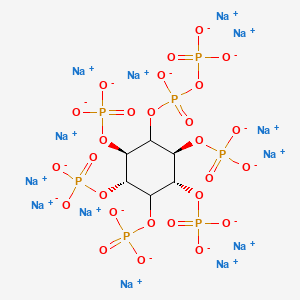
5-PP-InsP5-13Na
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Diphosphoinositol 1,2,3,4,6-pentakisphosphate 13-sodium salt (5-PP-InsP5-13Na) is a highly phosphorylated inositol pyrophosphate. It is an important biomolecule associated with various cellular processes such as apoptosis, cell growth, and kinase regulation . This compound is part of the inositol pyrophosphate family, which plays a crucial role in cellular signaling and energy homeostasis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-PP-InsP5-13Na involves the phosphorylation of myo-inositol hexakisphosphate (InsP6) using specific kinase enzymes. The process typically requires the use of inositol hexakisphosphate kinases (IP6Ks) and diphosphoinositol polyphosphate phosphohydrolases (DIPPs) to form the pyrophosphate groups at the 5-position of the inositol ring . The reaction conditions often include the presence of ATP as a phosphate donor and magnesium ions as cofactors .
Industrial Production Methods
Industrial production of this compound is still in its nascent stages. The current methods are primarily based on laboratory-scale synthesis, which involves enzymatic reactions under controlled conditions. Scaling up these processes for industrial production would require optimization of enzyme concentrations, reaction times, and purification techniques to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
5-PP-InsP5-13Na undergoes various chemical reactions, including:
Phosphorylation: Addition of phosphate groups to the inositol ring.
Hydrolysis: Cleavage of pyrophosphate bonds by water molecules.
Substitution: Replacement of one functional group with another on the inositol ring.
Common Reagents and Conditions
Common reagents used in these reactions include ATP, magnesium ions, and specific kinase enzymes. The reactions are typically carried out in aqueous solutions at physiological pH and temperature .
Major Products Formed
The major products formed from these reactions include various phosphorylated inositol derivatives, such as 1,5-bisdiphosphoinositol 2,3,4,6-tetrakisphosphate (InsP8) and other inositol pyrophosphates .
Wissenschaftliche Forschungsanwendungen
5-PP-InsP5-13Na has a wide range of scientific research applications, including:
Chemistry: Used as a probe for studying inositol pyrophosphate metabolism and signaling pathways.
Biology: Plays a role in regulating cellular processes such as apoptosis, cell growth, and energy homeostasis.
Industry: Utilized in the development of biosensors and analytical tools for detecting inositol pyrophosphates.
Wirkmechanismus
The mechanism of action of 5-PP-InsP5-13Na involves its interaction with specific molecular targets and pathways. It acts as a signaling molecule by binding to and modulating the activity of various enzymes, such as kinases and phosphatases . This binding leads to changes in cellular processes, including apoptosis, energy homeostasis, and cytoskeletal dynamics . The pyrophosphate groups in this compound are crucial for its ability to regulate these processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Diphosphoinositol 1,2,3,4,6-pentakisphosphate (1-PP-InsP5): Another inositol pyrophosphate with similar signaling functions.
1,5-Bisdiphosphoinositol 2,3,4,6-tetrakisphosphate (InsP8): A highly phosphorylated inositol derivative involved in similar cellular processes.
Uniqueness
5-PP-InsP5-13Na is unique due to its specific phosphorylation pattern and its predominant role in cellular signaling. It constitutes more than 90% of intracellular inositol pyrophosphates, making it the most abundant isoform . Its ability to regulate a wide range of cellular processes highlights its significance in both basic and applied research .
Eigenschaften
Molekularformel |
C6H6Na13O27P7 |
|---|---|
Molekulargewicht |
1025.78 g/mol |
IUPAC-Name |
tridecasodium;[oxido-[(2R,3S,5R,6S)-2,3,4,5,6-pentaphosphonatooxycyclohexyl]oxyphosphoryl] phosphate |
InChI |
InChI=1S/C6H19O27P7.13Na/c7-34(8,9)27-1-2(28-35(10,11)12)4(30-37(16,17)18)6(32-40(25,26)33-39(22,23)24)5(31-38(19,20)21)3(1)29-36(13,14)15;;;;;;;;;;;;;/h1-6H,(H,25,26)(H2,7,8,9)(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24);;;;;;;;;;;;;/q;13*+1/p-13/t1?,2-,3+,4+,5-,6?;;;;;;;;;;;;; |
InChI-Schlüssel |
JSGZRGGXICJNCQ-ZVOLIQSJSA-A |
Isomerische SMILES |
[C@H]1([C@H](C([C@H]([C@@H](C1OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Kanonische SMILES |
C1(C(C(C(C(C1OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


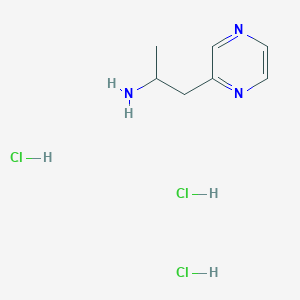
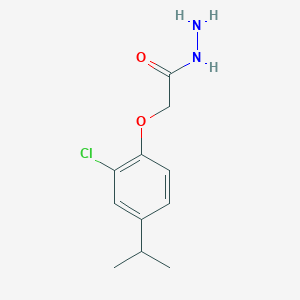
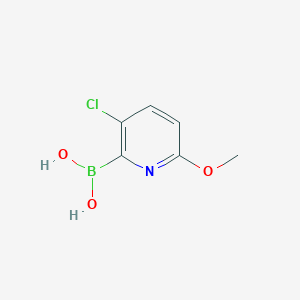


![3-(2,6-Dimethylimidazo[2,1-b]thiazol-5-yl)-N-(4-methylthiazol-2-yl)acrylamide](/img/structure/B13025018.png)

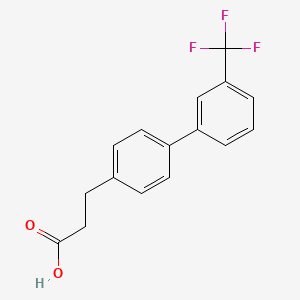

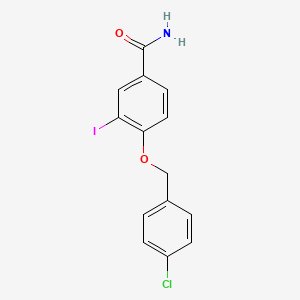
![2-(Tert-butoxycarbonyl)-4-hydroxy-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B13025043.png)
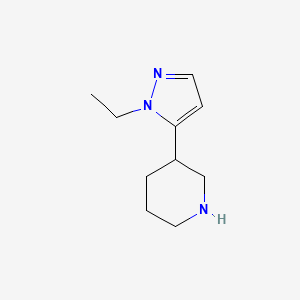
![2-Benzyl 7-(tert-butyl) 4-formyl-2,7-diazaspiro[4.4]nonane-2,7-dicarboxylate](/img/structure/B13025050.png)
